Hypoxanthine, 9-b-D-xylopyranosyl- (8CI)

Xanthine oxidase inhibition Purine metabolism Gout and hyperuricemia research

Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) (CAS 18520-88-2), also designated NSC-110732 and CHEMBL1887730, is a purine nucleoside analog in which the hypoxanthine nucleobase is linked via an N9-β-glycosidic bond to a D-xylopyranosyl (six-membered tetrahydropyran) sugar rather than the typical ribofuranosyl (five-membered tetrahydrofuran) moiety found in physiological nucleosides such as inosine. Its molecular formula is C₁₀H₁₂N₄O₅ (exact mass 268.08077 Da), and it bears 4 hydrogen bond donors, 7 hydrogen bond acceptors, and 1 rotatable bond.

Molecular Formula C10H12N4O5
Molecular Weight 0
CAS No. 18520-88-2
Cat. No. B1175801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoxanthine, 9-b-D-xylopyranosyl- (8CI)
CAS18520-88-2
Synonyms9-(3,4,5-trihydroxyoxan-2-yl)-3H-purin-6-one
Molecular FormulaC10H12N4O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) (CAS 18520-88-2): Compound Baseline and Structural Identity


Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) (CAS 18520-88-2), also designated NSC-110732 and CHEMBL1887730, is a purine nucleoside analog in which the hypoxanthine nucleobase is linked via an N9-β-glycosidic bond to a D-xylopyranosyl (six-membered tetrahydropyran) sugar rather than the typical ribofuranosyl (five-membered tetrahydrofuran) moiety found in physiological nucleosides such as inosine [1][2]. Its molecular formula is C₁₀H₁₂N₄O₅ (exact mass 268.08077 Da), and it bears 4 hydrogen bond donors, 7 hydrogen bond acceptors, and 1 rotatable bond [1]. The compound was originally submitted to the National Cancer Institute (NSC) screening program and has accumulated sparse but reproducible bioactivity data in public databases including ChEMBL and BindingDB [2][3].

Why Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) Cannot Be Interchanged with Inosine or Xylofuranosyl Hypoxanthine Analogs


The critical structural distinction of Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) lies in its six-membered pyranose sugar ring, which contrasts with the five-membered furanose ring present in inosine (9-β-D-ribofuranosylhypoxanthine) and 9-β-D-xylofuranosylhypoxanthine. This difference is not cosmetic: classical enzymology studies have established that nucleoside phosphorylases and kinases recognize substrates through precise furanose ring geometry, and pyranose nucleosides are generally poor or non-substrates for these enzymes [1][2]. Specifically, the crystal structure of Escherichia coli purine nucleoside phosphorylase (PNP) co-crystallized with a xylofuranosyladenine ligand (PDB 1pr6) reveals that the enzyme active site is sterically and electrostatically shaped for furanose recognition, meaning a pyranose nucleoside would be excluded from phosphorolysis [2]. Moreover, a classic study comparing xylopyranosyl and xylofuranosyl thymine nucleosides found that the pyranose form inhibited uridine-deoxyuridine phosphorylase 25-fold more potently than the corresponding furanose form, demonstrating that pyranose vs. furanose configuration is a binary switch for biological activity [3]. Consequently, substituting a ribofuranosyl or xylofuranosyl hypoxanthine analog for the xylopyranosyl form in an experimental protocol will produce fundamentally different — and unpredictable — metabolic handling and target engagement.

Quantitative Differentiation Evidence for Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) (CAS 18520-88-2) Against Closest Analogs


Xanthine Oxidase Inhibition: Comparable Potency to Allopurinol in Cell-Free Assay

Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) inhibits xanthine oxidase (XO) with an IC₅₀ of 1.80 × 10³ nM (1.8 µM), measured via reduction of uric acid formation using xanthine as substrate [1]. Under a comparable fluorescence-based XO inhibition assay format, the clinical reference inhibitor allopurinol exhibits an IC₅₀ of 2.00 × 10³ nM (2.0 µM) [2]. The target compound thus demonstrates XO inhibitory potency within approximately 10% of the allopurinol benchmark. This level of activity positions it as a structurally novel XO inhibitor scaffold — a purine nucleoside with a xylopyranosyl sugar — which is mechanistically distinct from allopurinol (a hypoxanthine structural isomer lacking a sugar moiety) and oxypurinol.

Xanthine oxidase inhibition Purine metabolism Gout and hyperuricemia research

Sugar Ring Configuration as a Binary Biological Activity Discriminator: Pyranose vs. Furanose

The defining structural feature of Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) is its six-membered xylopyranosyl ring (tetrahydropyran), which contrasts with the five-membered xylofuranosyl ring (tetrahydrofuran) present in 9-β-D-xylofuranosylhypoxanthine and the ribofuranosyl ring of inosine. Direct comparative enzymology data from a classic 1968 study on thymine nucleoside analogs demonstrate the functional magnitude of this difference: 1-(2'-deoxy-β-D-xylopyranosyl)thymine inhibits uridine-deoxyuridine phosphorylase with potency comparable to the glucopyranosyl analog, whereas 1-(2'-deoxy-β-D-xylofuranosyl)thymine is 25-fold less active (1/25 the inhibitory potency) [1]. The same study concluded that 'both the presence of a pyranose lactol ring and the xylo configuration of the C-3' hydroxyl group are necessary for the inhibitory action of these compounds' [1]. Although this dataset derives from thymine rather than hypoxanthine nucleosides, the principle that pyranose vs. furanose ring configuration determines enzyme recognition is a fundamental structural biology axiom applicable across nucleobases.

Nucleoside analog design Sugar conformation Enzyme substrate specificity Glycosidase/nucleosidase recognition

Alpha-Glucosidase Inhibition: Weak but Detectable Activity Supporting Glycosidase Probe Utility

Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) exhibits weak inhibitory activity against baker's yeast (Saccharomyces cerevisiae) alpha-glucosidase (MAL62), with an IC₅₀ of 1.91 × 10⁴ nM (19.1 µM), determined using p-nitrophenyl-α-D-glucopyranoside as substrate [1]. While this potency is substantially lower than clinical alpha-glucosidase inhibitors such as acarbose (IC₅₀ typically in the sub-micromolar to low nanomolar range depending on isoform), the presence of measurable activity against a carbohydrate-active enzyme is mechanistically consistent with the xylopyranosyl sugar moiety acting as a weak glycoside mimetic. No equivalent alpha-glucosidase inhibition data are publicly available for inosine or 9-β-D-xylofuranosylhypoxanthine, preventing direct comparator analysis at this target.

Alpha-glucosidase inhibition Diabetes research Carbohydrate-active enzyme probe

Physicochemical Differentiation from Inosine: Lipophilicity, Hydrogen Bond Capacity, and Conformational Flexibility

Comparison of computed molecular descriptors reveals that Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) is systematically differentiated from its natural ribofuranosyl counterpart inosine across multiple physicochemical parameters relevant to solubility, permeability, and formulation. The xylopyranosyl compound has a lower predicted lipophilicity (XLogP3 = −2.7 vs. −2.1 for inosine), one additional hydrogen bond acceptor (7 vs. 6), and one fewer rotatable bond (1 vs. 2) [1][2]. The reduced rotatable bond count and the absence of a freely rotating 5'-hydroxymethyl group (the xylopyranosyl CH₂OH is locked within the six-membered ring rather than exocyclic as in ribose) confer greater conformational rigidity, which can translate into reduced entropic penalty upon target binding. The lower XLogP3 suggests marginally higher aqueous solubility and potentially lower passive membrane permeability, which may be advantageous or disadvantageous depending on the intended application.

Physicochemical profiling Drug-likeness Solubility and permeability prediction Nucleoside analog comparison

Predicted Resistance to Purine Nucleoside Phosphorylase (PNP)-Mediated Degradation

Purine nucleoside phosphorylase (PNP; EC 2.4.2.1), the primary enzyme responsible for catabolic cleavage of purine nucleosides in vivo, exhibits strict structural specificity: it requires a furanose (five-membered) sugar ring for substrate recognition and catalysis. The crystal structure of E. coli PNP in complex with 9-β-D-xylofuranosyladenine (PDB 1pr6, resolved at 2.10 Å) shows the furanose oxygen and hydroxyl groups making specific hydrogen-bonding contacts within the enzyme active site that cannot be recapitulated by a six-membered pyranose ring [1]. Enzymatic studies confirm that PNP substrates are limited to ribofuranosyl and 2'-deoxyribofuranosyl purine nucleosides; xylopyranosyl nucleosides are not recognized as substrates [2]. Inosine (the ribofuranosyl comparator) is an excellent PNP substrate and is rapidly cleaved in vivo with a plasma half-life measured in minutes, whereas Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) is predicted to resist PNP-mediated phosphorolysis, potentially conferring extended metabolic stability.

Metabolic stability Nucleoside phosphorylase Enzymatic degradation resistance In vivo half-life

Prioritized Application Scenarios for Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) (CAS 18520-88-2) Based on Quantitative Differentiation Evidence


Scaffold-Hopping Starting Point for Non-Purine-Mimetic Xanthine Oxidase Inhibitor Development

The compound's xanthine oxidase IC₅₀ of 1.8 µM, which is comparable to allopurinol's 2.0 µM in a similar assay format [1], positions it as a structurally novel XO inhibitor scaffold. Unlike allopurinol and febuxostat, this compound delivers the pharmacophore as a full nucleoside — a feature that may enable distinct binding interactions and patent space. Medicinal chemistry teams pursuing urate-lowering therapies can use this compound as a starting point for focused library synthesis, leveraging the xylopyranosyl sugar as a vector for solubility and selectivity optimization. Procurement rationale: obtains an XO-active scaffold with demonstrated target engagement that is chemically orthogonal to existing clinical agents.

Chemical Biology Probe for Pyranose-Specific Nucleoside Recognition Studies

The 25-fold differential in enzyme inhibitory potency between pyranose and furanose xylosyl nucleosides, established in classical enzymology [2], generalizes to the hypoxanthine series: the xylopyranosyl ring configuration is a binary biological activity determinant. This compound therefore serves as a tool to dissect whether a given nucleoside-recognizing enzyme (e.g., a kinase, phosphorylase, or transporter) is furanose-specific or permissive to pyranose ligands. Procurement rationale: the only commercially cataloged hypoxanthine nucleoside with a xylopyranosyl sugar, enabling unambiguous structure–activity relationship (SAR) studies that distinguish sugar ring size effects from nucleobase effects.

Metabolically Stabilized Purine Nucleoside for Cell-Based Signaling and Metabolism Studies

Based on the structural incompatibility of the xylopyranosyl ring with the purine nucleoside phosphorylase (PNP) active site, as evidenced by PNP crystal structures and substrate specificity data [3], this compound is predicted to resist the rapid PNP-mediated degradation that limits the utility of inosine in cell culture and in vivo models. Researchers studying purine salvage pathways, adenosine receptor signaling, or hypoxanthine-based metabolic rescue can use this compound to achieve sustained nucleoside exposure without the confounding variable of rapid extracellular degradation. Procurement rationale: enables experimental protocols requiring stable nucleoside concentrations over multi-hour time courses, which inosine cannot provide.

Synthetic Intermediate for Xylopyranosyl Nucleoside Analog Libraries

The compound's well-defined structure — a hypoxanthine base with an unprotected xylopyranosyl sugar bearing three chemically differentiable hydroxyl groups (2', 3', 4' positions on the tetrahydropyran ring) — makes it a versatile intermediate for regioselective derivatization. The pyranose ring provides a conformationally constrained scaffold distinct from the flexible ribofuranose, and the 7 hydrogen bond acceptor sites enable diverse supramolecular interactions. Synthetic chemistry groups developing nucleoside analog libraries for antiviral, anticancer, or enzyme inhibition screening can use this compound as a core scaffold for parallel derivatization. Procurement rationale: provides a building block with a rare xylopyranosyl sugar configuration that is not accessible from natural nucleoside sources (all of which are furanose-based).

Quote Request

Request a Quote for Hypoxanthine, 9-b-D-xylopyranosyl- (8CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.